2,4-D choline salt
Overview
Description
2,4-D choline is a quaternary ammonium salt . It is widely used as a herbicide for controlling broadleaf weeds and has been in use since the 1940s . It is different from 2,4-D amine or ester formulations .
Synthesis Analysis
The synthesis of 2,4-D choline involves reacting choline aqueous solution with a 2,4-D technical in an alkaline environment using water as a medium . The reaction temperature is between 50 and 60 degrees Celsius . The obtained 2,4-D choline is environment-friendly, has high stability, low volatility, light peculiar smell, and a wider application range .
Molecular Structure Analysis
The molecular formula of 2,4-D choline is C13H19Cl2NO4 . The average mass is 324.200 Da and the monoisotopic mass is 323.069122 Da .
Chemical Reactions Analysis
When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed . The salt-based formulation renders the 2,4-D acid active ingredient water soluble .
Physical And Chemical Properties Analysis
2,4-D choline has high stability, low volatility, and a light peculiar smell . It is difficult to crystallize and easy to operate . One benefit of 2,4-D choline salt is its reduced potential for drift compared to other formulations of 2,4-D.
Scientific Research Applications
Effects on Crop Yield and Vegetative Growth
Research indicates that subdoses of 2,4-D choline salt do not adversely affect soybean yield or vegetative growth stages. In a study examining its effects on soybean, it was found that 2,4-D choline salt did not significantly impact the yield or the vegetative and reproductive stages of the crop (Rizzardi et al., 2019).
Impact on Spray Deposition and Weed Control
The effectiveness of 2,4-D choline salt in weed control is influenced by the time of day and associated climatic conditions. Higher spray deposition and better weed control were noted when applied under favorable temperature and humidity conditions (Contiero et al., 2019).
Influence on Cotton Fiber Quality
Studies show that the subdoses of 2,4-D choline salt do not affect the quality characteristics of cotton fiber. Even when applied at different phenological stages, the cotton lint quality remained unaffected (Lima et al., 2021).
Herbicidal Ionic Liquids and Choline Salt Efficacy
Research has explored the efficacy of herbicidal ionic liquids based on 2,4-D, including the choline salt formulation. These studies indicate that selecting the appropriate cation can control the physicochemical properties and thereby significantly impact the biological activity of these herbicides (Marcinkowska et al., 2017).
Volatility and Herbicide Drift
Research comparing different formulations of 2,4-D has revealed that there is no significant difference in vapor emissions between the amine and choline salts of 2,4-D under field conditions (Mueller et al., 2022).
Hormesis Effect on Plant Growth
Studies have demonstrated a hormesis effect, where low doses of 2,4-D choline salt can stimulate the growth of soybean plants. This effect varies depending on the phenological stage and growth habit of the soybean (Pinheiro et al., 2021).
Choline-Induced Salt Tolerance
Choline, including its formulations like choline chloride, may enhance salt tolerance in plants by regulating lipid and glycine betaine metabolism. This is particularly evident in studies involving halophytic grass species (Gao et al., 2019).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJISOJFVQITNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872813 | |
Record name | 2,4-D choline salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-D choline salt | |
CAS RN |
1048373-72-3 | |
Record name | 2,4-D choline salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048373723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-D choline salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-D CHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WM4YOJ7U0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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